molecular formula C16H14N2O3 B11149382 N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-4-carboxamide

N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B11149382
M. Wt: 282.29 g/mol
InChI Key: XWSYKXBFACHSAE-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE is a heterocyclic compound that features a furan ring, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents.

Major Products

    Oxidation: Furanones

    Reduction: Oxazolines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may target bacterial enzymes or receptors involved in cell wall synthesis.

    Pathways Involved: The compound can inhibit key pathways in bacterial metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like nitrofurantoin and furazolidone.

    Oxazole Derivatives: Compounds such as oxazepam and cloxazolam.

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combined structural features of furan, methylphenyl, and oxazole rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H14N2O3/c1-11-4-6-12(7-5-11)15-14(10-18-21-15)16(19)17-9-13-3-2-8-20-13/h2-8,10H,9H2,1H3,(H,17,19)

InChI Key

XWSYKXBFACHSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NO2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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